![molecular formula C9H11NO3 B3109240 2-Amino-2-(4-hydroxyphenyl)propanoic acid CAS No. 170847-08-2](/img/structure/B3109240.png)
2-Amino-2-(4-hydroxyphenyl)propanoic acid
Overview
Description
“2-Amino-2-(4-hydroxyphenyl)propanoic acid” is also known as “2-(4-hydroxyphenyl)alanine hydrochloride”. It has a molecular weight of 217.65 and is a powder at room temperature . The IUPAC name is “2-(4-hydroxyphenyl)alanine hydrochloride” and the InChI code is "1S/C9H11NO3.ClH/c1-9(10,8(12)13)6-2-4-7(11)5-3-6;/h2-5,11H,10H2,1H3,(H,12,13);1H" .
Molecular Structure Analysis
The molecular structure of “2-Amino-2-(4-hydroxyphenyl)propanoic acid” consists of an amino group (–NH2), a carboxyl group (–COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) .Physical And Chemical Properties Analysis
“2-Amino-2-(4-hydroxyphenyl)propanoic acid” is a powder at room temperature. It has a molecular weight of 217.65 . The compound’s solubility in water and other physical and chemical properties are not specified in the search results.Scientific Research Applications
- Researchers use isotopically labeled L-Tyrosine (such as L-Tyrosine (15N, 98%) ) in Nuclear Magnetic Resonance (NMR) studies. These studies explore the structure, dynamics, and binding interactions of biological macromolecules .
- Beyond its pharmaceutical applications, (2S)-2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid hydrochloride serves as a valuable tool in chemical synthesis .
Protein Synthesis and Metabolism
Chemical Synthesis
Antimicrobial Activity
Mechanism of Action
Target of Action
2-Amino-2-(4-hydroxyphenyl)propanoic acid, also known as Tyrosine , is one of the 20 standard amino acids used by cells to synthesize proteins . It plays a crucial role in various biological processes due to its phenol functionality .
Mode of Action
Tyrosine’s hydroxy group can form an ester linkage, particularly with phosphate . Phosphate groups are transferred to tyrosine residues by protein kinases, which is a type of post-translational modification . This phosphorylation process is part of signal transduction processes .
Biochemical Pathways
Tyrosine is involved in several biochemical pathways. Its phosphorylation creates a negative charge on its ends, which is greater than the negative charge of the only negatively charged aspartic and glutamic acids . This property is useful for more reliable protein-protein interactions through phosphotyrosine .
Result of Action
The phosphorylation of tyrosine residues results in proteins that are part of signal transduction processes . This can lead to various cellular responses, including cell growth, differentiation, and metabolism.
properties
IUPAC Name |
2-amino-2-(4-hydroxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-9(10,8(12)13)6-2-4-7(11)5-3-6/h2-5,11H,10H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIPIPFJHGBKTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-(4-hydroxyphenyl)propanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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